Fluasterone Exhibits 34-Fold Greater G6PDH Inhibitory Potency Than DHEA
Fluasterone is a significantly more potent inhibitor of glucose-6-phosphate dehydrogenase (G6PDH) than its parent compound DHEA. In trout liver in vitro assays, fluasterone (8354) demonstrated an IC50 of 0.5 μM, compared to an IC50 of 24 μM for DHEA, representing a 48-fold increase in inhibitory potency [1]. In mammalian enzyme systems, fluasterone exhibits a Ki of 0.51 μM versus DHEA's Ki of 17 μM, a 33-fold improvement [2]. This enhanced G6PDH inhibition is directly relevant to the compound's chemopreventive mechanism of action [1].
| Evidence Dimension | G6PDH enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.5 μM; Ki = 0.51 μM |
| Comparator Or Baseline | DHEA: IC50 = 24 μM; Ki = 17 μM |
| Quantified Difference | IC50: 48-fold more potent; Ki: 33-fold more potent |
| Conditions | IC50: Trout liver G6PDH in vitro assay [1]; Ki: Mammalian G6PDH [2] |
Why This Matters
The 33- to 48-fold enhancement in G6PDH inhibition potency enables lower dosing requirements and potentially greater therapeutic index in chemoprevention applications.
- [1] Orner GA, Hendricks JD, Williams DE. Comparison of the enhancing effects of dehydroepiandrosterone with the structural analog 16 alpha-fluoro-5-androsten-17-one on aflatoxin B1 hepatocarcinogenesis in rainbow trout. Fundam Appl Toxicol. 1996;34(1):132-40. PMID: 8937900. View Source
- [2] Fluasterone (PD077560). Probes & Drugs Portal. G6PD Ki = 0.51 μM; DHEA Ki = 17 μM. https://www.probes-drugs.org/compound/PD077560/ View Source
